Fluo-5F: An In-depth Technical Guide for Scientific Professionals
Fluo-5F: An In-depth Technical Guide for Scientific Professionals
Fluo-5F is a high-performance fluorescent indicator dye used for the quantitative measurement of intracellular calcium (Ca²⁺) concentrations. As an analogue of the widely used Fluo-4, Fluo-5F is specifically engineered with a lower binding affinity for Ca²⁺, making it exceptionally well-suited for detecting high-amplitude and transient calcium signals that might saturate other indicators. This guide provides a comprehensive technical overview of Fluo-5F, including its core properties, primary applications, detailed experimental protocols, and its role in signaling pathway analysis.
Core Properties and Mechanism of Action
Fluo-5F is typically introduced to cells in its acetoxymethyl (AM) ester form, which is cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, rendering the molecule impermeable to the cell membrane and trapping it within the cytoplasm. In its Ca²⁺-free form, Fluo-5F is essentially non-fluorescent. However, upon binding to intracellular calcium, its fluorescence intensity increases by over 100-fold.[1][2][3][4] This significant increase in fluorescence allows for sensitive detection of changes in intracellular Ca²⁺ levels.
The dye is compatible with excitation by argon-ion laser sources at 488 nm, making it a versatile tool for a range of applications including confocal microscopy, flow cytometry, and high-throughput microplate screening.[1][2][3][4]
Quantitative Data
The following table summarizes the key quantitative properties of Fluo-5F.
| Property | Value |
| Dissociation Constant (Kd) for Ca²⁺ | ~2.3 µM[1][2][3][4][5] |
| Excitation Wavelength (max) | 494 nm[1][2][3] |
| Emission Wavelength (max) | 516 nm[1][2][3] |
| Molar Extinction Coefficient | Not explicitly found for Fluo-5F, but related dyes range from 27,000 to 270,000 cm⁻¹ M⁻¹[6] |
| Quantum Yield (ΦF) | Not explicitly found for Fluo-5F, but related dyes range from 0.01 to 0.33[6] |
| Fluorescence Intensity Increase | >100-fold[1][3][4] |
Primary Applications in Research and Drug Development
Fluo-5F's lower affinity for Ca²⁺ makes it ideal for studying cellular phenomena characterized by large and rapid calcium transients, in the range of 1 µM to 1 mM.[1][2][3][4][7]
-
Neuroscience: Monitoring Ca²⁺ dynamics in neurons during processes like neurotransmitter release and synaptic plasticity.
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Muscle Physiology: Investigating Ca²⁺ release and reuptake during muscle contraction and relaxation cycles.
-
High-Throughput Screening (HTS): In drug discovery, Fluo-5F is used in cell-based assays to screen large compound libraries for their effects on Ca²⁺ signaling pathways.[8][9][10]
-
Signal Transduction Research: Elucidating the role of Ca²⁺ as a second messenger in various signaling cascades.
Experimental Protocols
Cell Loading with Fluo-5F, AM
This protocol outlines the standard procedure for loading live cells with the cell-permeant Fluo-5F, AM ester.
Materials:
-
Fluo-5F, AM
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, to aid dispersion)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Fluo-5F, AM in anhydrous DMSO.[2][4] Store unused stock solution in single-use aliquots at -20°C.
-
Prepare Working Solution: On the day of the experiment, dilute the Fluo-5F, AM stock solution to a final working concentration of 2 to 20 µM in the desired buffer (e.g., HHBS).[2] For most cell lines, a final concentration of 4-5 µM is recommended.[2][4]
-
Cell Loading: Replace the cell culture medium with the Fluo-5F, AM working solution.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[2] The optimal incubation time may need to be determined empirically for different cell types.
-
Wash: After incubation, remove the loading solution and wash the cells with fresh HHBS or your buffer of choice to remove any excess extracellular dye.[2]
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to ensure complete cleavage of the AM esters by intracellular esterases.
-
Assay: The cells are now loaded with Fluo-5F and ready for the calcium flux assay.
Caption: A generalized workflow for loading live cells with Fluo-5F, AM.
Calcium Flux Measurement
This protocol describes the general steps for measuring changes in intracellular Ca²⁺ using Fluo-5F.
Instrumentation:
-
Fluorescence microscope, plate reader, or flow cytometer with appropriate filter sets (Excitation ~490 nm, Emission ~525 nm).[2][4]
Procedure:
-
Establish Baseline: Measure the baseline fluorescence intensity (F₀) of the loaded cells before applying any stimulus.
-
Apply Stimulus: Add the agonist, antagonist, or compound of interest to the cells. For plate readers with injectors, this can be automated.
-
Record Fluorescence: Immediately begin recording the fluorescence intensity (F) over time.
-
Data Analysis: The change in intracellular Ca²⁺ is typically represented as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀).
Caption: A simplified workflow for a typical calcium flux assay.
Visualization of a Key Signaling Pathway
Fluo-5F is frequently employed to study Gq-protein-coupled receptor (GPCR) signaling pathways, which are pivotal in many physiological processes.
Gq-Coupled GPCR Signaling
Activation of Gq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[11] This rise in intracellular Ca²⁺ is what Fluo-5F detects.
Caption: The canonical Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
References
- 1. Fluo-5F, pentapotassium Salt *Cell impermeant* | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Fluo-5F, AM *Cell permeant* | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. marinbio.com [marinbio.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 11. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Ca2+ Responses by Gαi- and Gαq-coupled G-protein-coupled Receptors Require a Single PLCβ Isoform That Is Sensitive to Both Gβγ and Gαq - PMC [pmc.ncbi.nlm.nih.gov]
